

Technical Guide: Mechanism of Action of Claramine (TFA)[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Claramine (TFA)

Cat. No.: B12378497

[Get Quote](#)

Executive Summary

Claramine (TFA) is a small-molecule, aminosterol derivative designed as a functional analog of the natural product Trodusquemine (MSI-1436).[1][2] It functions primarily as a highly selective, reversible, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][3]

Unlike earlier generations of PTP1B inhibitors that targeted the highly conserved catalytic active site (leading to off-target toxicity against TC-PTP), Claramine targets an allosteric site.[1][2] This unique binding mode allows it to potentiate insulin and leptin signaling specifically, restoring glycemic control and suppressing appetite without the severe side effects associated with broad-spectrum phosphatase inhibition. Furthermore, emerging evidence suggests a secondary mechanism involving the regulation of BACE1 trafficking and autophagy, linking its utility to both Type 2 Diabetes (T2D) and Alzheimer's disease.[1]

Chemical Architecture & Properties

Claramine is synthesized to overcome the manufacturing complexity of Trodusquemine while retaining its pharmacophore.[4]

- Chemical Identity: (3 β ,6 β)-6-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]amino]-cholestan-3-ol.[1][2]
- Salt Form (TFA): The compound is typically supplied as a Trifluoroacetate (TFA) salt.[1][2] The basic polyamine side chain (spermine-like) requires protonation to ensure water solubility and stability.[2]
 - Note: In biological assays, the TFA counterion dissociates.[1] Researchers must account for the pH buffering capacity of the culture medium when using high concentrations of TFA salts.
- Structural Domains:
 - Steroidal Core (Cholestane): Provides membrane permeability (blood-brain barrier crossing) and hydrophobic binding interactions.[1][2]
 - Polyamine Tail (Spermine-mimetic): Positively charged at physiological pH; critical for electrostatic interaction with the negatively charged surface regions of PTP1B, distinct from the catalytic pocket.[2]

Physicochemical Profile

Property	Specification
Molecular Weight	~588.99 Da (Free Base); Higher as TFA salt
Solubility	Water: ~15 mg/mL (Clear solution)
Permeability	Blood-Brain Barrier (BBB) permeable
Stability	Stable at -20°C (Lyophilized); Solutions stable for ~1 month at -20°C

Mechanism of Action (MOA)[1][2]

Primary MOA: Allosteric PTP1B Inhibition

The principal failure point in developing PTP1B inhibitors has been selectivity. The catalytic site of PTP1B is 72% identical to T-cell Protein Tyrosine Phosphatase (TC-PTP).[2][3] Inhibiting TC-PTP causes severe immune defects and bone marrow suppression.[2]

Claramine's Solution: Claramine acts as a non-competitive inhibitor.[2] It does not compete with the phosphate substrate for the catalytic pocket (Cys215).[2] Instead, it binds to a distinct allosteric site (likely involving the C-terminal helices $\alpha 7$ and $\alpha 9$, similar to Trodusquemine).[1]

- **Binding Consequence:** Binding induces a conformational change that locks the enzyme in an inactive state or prevents substrate access, regardless of substrate concentration.
- **Selectivity:** This allosteric site is not conserved in TC-PTP, conferring Claramine with high selectivity (IC50 ~1 μM for PTP1B vs. >200 μM for TC-PTP).[1][2]

Downstream Signaling Amplification

By inhibiting PTP1B, Claramine prevents the dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[1][2]

- **Insulin Sensitivity:** Sustained tyrosine phosphorylation of IR β leads to robust activation of PI3K/Akt pathways, enhancing glucose uptake (GLUT4 translocation).[1]
- **Leptin Sensitivity:** PTP1B also dephosphorylates JAK2 (downstream of the Leptin receptor). [2] Claramine inhibition restores STAT3 signaling in the hypothalamus, promoting satiety and weight loss.

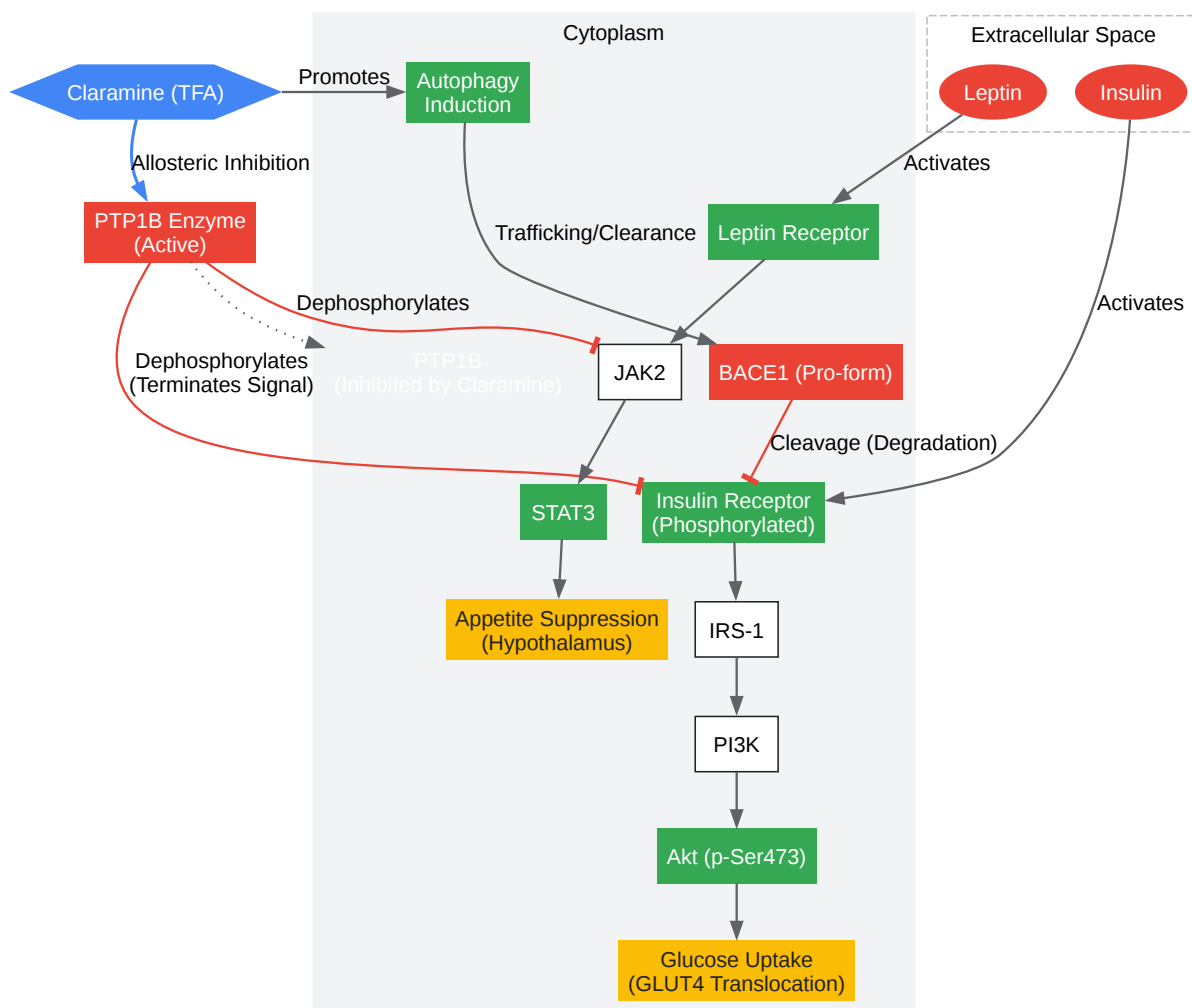
Secondary MOA: BACE1 and Autophagy

Recent studies indicate Claramine acts as a "dual-hit" therapeutic:[2]

- **BACE1 Trafficking:** It accelerates the trafficking of pro-BACE1 (beta-secretase 1) from the early secretory pathway to the Golgi.[2][5]
- **Insulin Receptor Protection:** BACE1 is known to cleave the Insulin Receptor.[6] By clearing BACE1, Claramine prevents IR degradation.[1][5]
- **Autophagy:** It activates autophagy, aiding in the clearance of toxic protein aggregates (e.g., amyloid-beta), suggesting neuroprotective potential.[1]

Visualization: Signaling Pathway & MOA

The following diagram illustrates the dual mechanism of Claramine: direct PTP1B inhibition and the regulation of BACE1 trafficking.



[Click to download full resolution via product page](#)

Caption: Claramine inhibits PTP1B (restoring Insulin/Leptin signaling) and promotes BACE1 clearance.[1][2]

Experimental Protocols for Validation

To validate Claramine's mechanism in a research setting, the following protocols are standard.

In Vitro Enzymatic Inhibition Assay (pNPP)

Objective: Determine IC₅₀ and confirm selectivity against TC-PTP. Reagents: Recombinant human PTP1B, Recombinant TC-PTP, p-Nitrophenyl Phosphate (pNPP).[1][2]

- Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.[1][2]
- Incubation: Mix enzyme (10 nM final) with varying concentrations of Claramine (0.1 nM – 100 μM) in a 96-well plate. Incubate for 15 min at 30°C.
- Substrate Addition: Add pNPP (2 mM final).
- Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.
- Analysis: Plot initial velocity vs. log[Claramine].
 - Expected Result: Claramine IC₅₀ ≈ 1 μM for PTP1B; >100 μM for TC-PTP.[2]

In Cellulo Insulin Signaling Validation

Objective: Confirm restoration of insulin signaling in insulin-resistant models. Model: F11 Neuronal cells or HepG2 Hepatocytes.[2]

- Seeding: Plate cells and grow to 80% confluence.[2]
- Starvation: Serum-starve cells for 6–12 hours to reduce basal phosphorylation.
- Treatment:

- Control: Vehicle (DMSO/Media).[1][2]
- Experimental: Claramine (5 – 10 μ M) for 1 hour.[1][2]
- Stimulation: Treat with Insulin (100 nM) for 5–10 minutes.
- Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors (Orthovanadate).
- Western Blot Targets:
 - p-IR β (Tyr1150/1151): Should increase with Claramine.[1][2]
 - p-Akt (Ser473): Should increase with Claramine.[1][2]
 - Total Akt/IR β : Loading controls.

In Vivo Metabolic Profiling

Objective: Assess glycemic control and weight loss. Model:ob/ob mice or Diet-Induced Obese (DIO) mice.[1][2]

- Dosing: Administer Claramine (e.g., 10 mg/kg, i.p.) or Vehicle.[1][2]
- GTT (Glucose Tolerance Test): Fast mice for 6 hours. Inject Glucose (1-2 g/kg).[1][2]
Measure blood glucose at 0, 15, 30, 60, 120 min.[1]
 - Success Metric: Claramine group shows significantly reduced AUC (Area Under Curve) for glucose excursion.[1][2]
- ITT (Insulin Tolerance Test): Fast mice for 4 hours. Inject Insulin (0.75 U/kg).[1][2] Measure glucose clearance.[2]
 - Success Metric: Claramine group shows sustained hypoglycemia (improved insulin sensitivity) compared to resistant controls.[1][2]

Quantitative Data Summary

Parameter	Claramine (TFA)	Trodusquemine (Parent)	Generic PTP1B Inhibitor (Active Site)
PTP1B IC50	~1.0 μ M	~1.0 μ M	< 0.1 μ M (Often more potent)
TC-PTP IC50	> 40 μ M (High Selectivity)	~224 μ M	< 0.5 μ M (Poor Selectivity)
Binding Mode	Allosteric (Non-competitive)	Allosteric (Non-competitive)	Competitive
BBB Permeability	Yes	Yes	Generally Poor (Charged)
Synthesis Time	~2 Days	~4-6 Weeks	Variable

References

- Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. Source: Biochemical and Biophysical Research Communications (2015) Context: Primary paper describing synthesis, PTP1B selectivity, and insulin-mimetic effects. [1][2]
- The aminosterol Claramine inhibits β -secretase 1–mediated insulin receptor cleavage. Source: Journal of Biological Chemistry (2021) Context: Establishes the secondary mechanism regarding BACE1 trafficking and autophagy. [1][2]
- PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. Source: Molecular Neurobiology (2022) Context: In vivo validation of cognitive benefits and signaling pathway restoration in diabetic models. [1][2]
- Trodusquemine (MSI-1436) is a highly selective inhibitor of PTP1B. Source: Journal of Biological Chemistry (2018) Context: Foundational data on the parent compound's allosteric binding mechanism. [1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/PMC)]
- 2. Claramine TFA salt | C43H75F9N4O7 | CID 164946760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aminosterol Claramine inhibits β -secretase 1-mediated insulin receptor cleavage - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/PMC)]
- 6. The aminosterol Claramine inhibits β -secretase 1-mediated insulin receptor cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Mechanism of Action of Claramine (TFA)[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12378497/docs#technical-guide-mechanism-of-action-of-claramine-tfa-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)